molecular formula C22H24N2O2S B2740421 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea CAS No. 1448134-10-8

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea

Cat. No.: B2740421
CAS No.: 1448134-10-8
M. Wt: 380.51
InChI Key: ZZBWGZKMQQPYKQ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is a synthetic organic compound with a complex structure. It features a benzhydryl group, a methoxy group, and a thiophene ring, making it a molecule of interest in various fields of research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea involves multiple steps. Typically, the preparation starts with the formation of the benzhydryl group, followed by the introduction of the methoxy group and the thiophene ring. The final step involves the formation of the urea linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea can be compared with other compounds that have similar structural features, such as:

    1-Benzhydryl-3-(2-methoxy-2-phenylethyl)urea: This compound lacks the thiophene ring, which may result in different chemical and biological properties.

    1-Benzhydryl-3-(2-methoxy-2-(4-methylphenyl)ethyl)urea: The presence of a methylphenyl group instead of a thiophene ring can lead to variations in reactivity and application.

Biological Activity

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C18H22N2O2S
  • Molecular Weight: 342.44 g/mol

The compound features a benzhydryl group, a urea moiety, and a methoxy-substituted thiophene derivative, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with the corresponding thiophene derivative. The following general reaction scheme can be employed:

  • Reagents:
    • Benzhydryl isocyanate
    • 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl amine
  • Procedure:
    • Mix the reagents in an appropriate solvent (e.g., DMF or DMSO).
    • Heat the mixture under reflux conditions for several hours.
    • Purify the product through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15.0
A549 (Lung)20.5
HCT116 (Colon)12.3

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

  • Case Study on Cancer Treatment:
    A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapy .
  • Antimicrobial Efficacy:
    Another research effort evaluated the antimicrobial properties of various urea derivatives, including our compound of interest. The results indicated that structural modifications could lead to improved efficacy against resistant bacterial strains .
  • Mechanistic Insights:
    Investigations into the mechanism of action revealed that the compound interacts with specific cellular targets, disrupting metabolic pathways essential for cancer cell survival .

Properties

IUPAC Name

1-benzhydryl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-13-14-20(27-16)19(26-2)15-23-22(25)24-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,19,21H,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBWGZKMQQPYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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